

In-Depth Technical Guide: Chemical Structure and Synthesis of PB118

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Compound of Interest

Compound Name: PB118
Cat. No.: B15137978

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Abstract

PB118 is a novel, potent, and selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6) that has demonstrated significant potential in preclinical models of Alzheimer's disease. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of **PB118**. Detailed experimental protocols for its synthesis are provided, along with a summary of its inhibitory activity and effects on key signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, neuropharmacology, and drug development who are interested in the therapeutic potential of HDAC6 inhibition.

Chemical Structure and Properties

PB118, with the IUPAC name 3-fluoro-N-hydroxy-4-((2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methyl)benzamide, is a hydroxamic acid derivative. The presence of the hydroxamic acid moiety is crucial for its inhibitory activity, as it chelates the zinc ion in the active site of HDAC enzymes. The fluorinated benzene ring and the tetrahydrobenzo[b]azepine group contribute to the molecule's potency and selectivity for HDAC6.

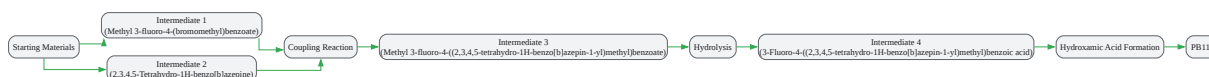
Table 1: Chemical Properties of **PB118**

Property	Value	Reference
Molecular Formula	C ₁₈ H ₁₉ FN ₂ O ₂	[1]
Molecular Weight	314.36 g/mol	[2]
IUPAC Name	3-fluoro-N-hydroxy-4-((2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methyl)benzamide	[2]
SMILES	O=C(NO)c1cc(F)c(CN2CCCCc3c2cccc3)cc1	MedChemExpress
CAS Number	Not explicitly available in search results	

Synthesis of PB118

The synthesis of **PB118** is a multi-step process that involves the preparation of a key benzamide intermediate followed by its coupling with a tetrahydrobenzo[b]azepine moiety and subsequent deprotection to yield the final hydroxamic acid. The synthesis route described in the literature is depicted below.[1]

Synthesis Workflow



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Caption: A high-level overview of the synthetic workflow for **PB118**.

Detailed Experimental Protocols

While the primary publication by Mondal et al. (2023) outlines the synthesis, specific experimental details such as precise reagent quantities, reaction times, temperatures, and purification methods are often found in the supplementary information, which was not available in the provided search results. However, based on general synthetic procedures for similar compounds, a plausible experimental protocol is provided below. Researchers should refer to the original publication and its supplementary materials for the exact, validated protocol.

Step 1: Synthesis of Methyl 3-fluoro-4-(bromomethyl)benzoate (Intermediate 1)

This intermediate can be synthesized from commercially available methyl 3-fluoro-4-methylbenzoate via a radical bromination reaction using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride or benzene, under reflux.

Step 2: Synthesis of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine (Intermediate 2)

This heterocyclic amine can be prepared through various established methods, often starting from a suitable ortho-substituted benzene derivative that undergoes cyclization.

Step 3: Coupling of Intermediates 1 and 2 to form Methyl 3-fluoro-4-((2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methyl)benzoate (Intermediate 3)

Intermediate 1 is reacted with Intermediate 2 in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.

Step 4: Hydrolysis to 3-Fluoro-4-((2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methyl)benzoic acid (Intermediate 4)

The methyl ester of Intermediate 3 is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and a miscible organic solvent like methanol or tetrahydrofuran.

Step 5: Formation of **PB118** (Hydroxamic Acid)

The carboxylic acid (Intermediate 4) is converted to the final hydroxamic acid. This is typically achieved by first activating the carboxylic acid with a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as N,N-Diisopropylethylamine (DIPEA), followed by reaction with hydroxylamine hydrochloride.

Biological Activity and Mechanism of Action

PB118 is a highly potent and selective inhibitor of HDAC6. Its inhibitory activity against HDAC6 and its selectivity over other HDAC isoforms are summarized in the table below.

Table 2: In Vitro Inhibitory Activity of **PB118**

Target	IC ₅₀ (nM)	Selectivity vs. HDAC1	Reference
HDAC6	5.6	>1000-fold	[2]
HDAC1	>5600	-	[2]

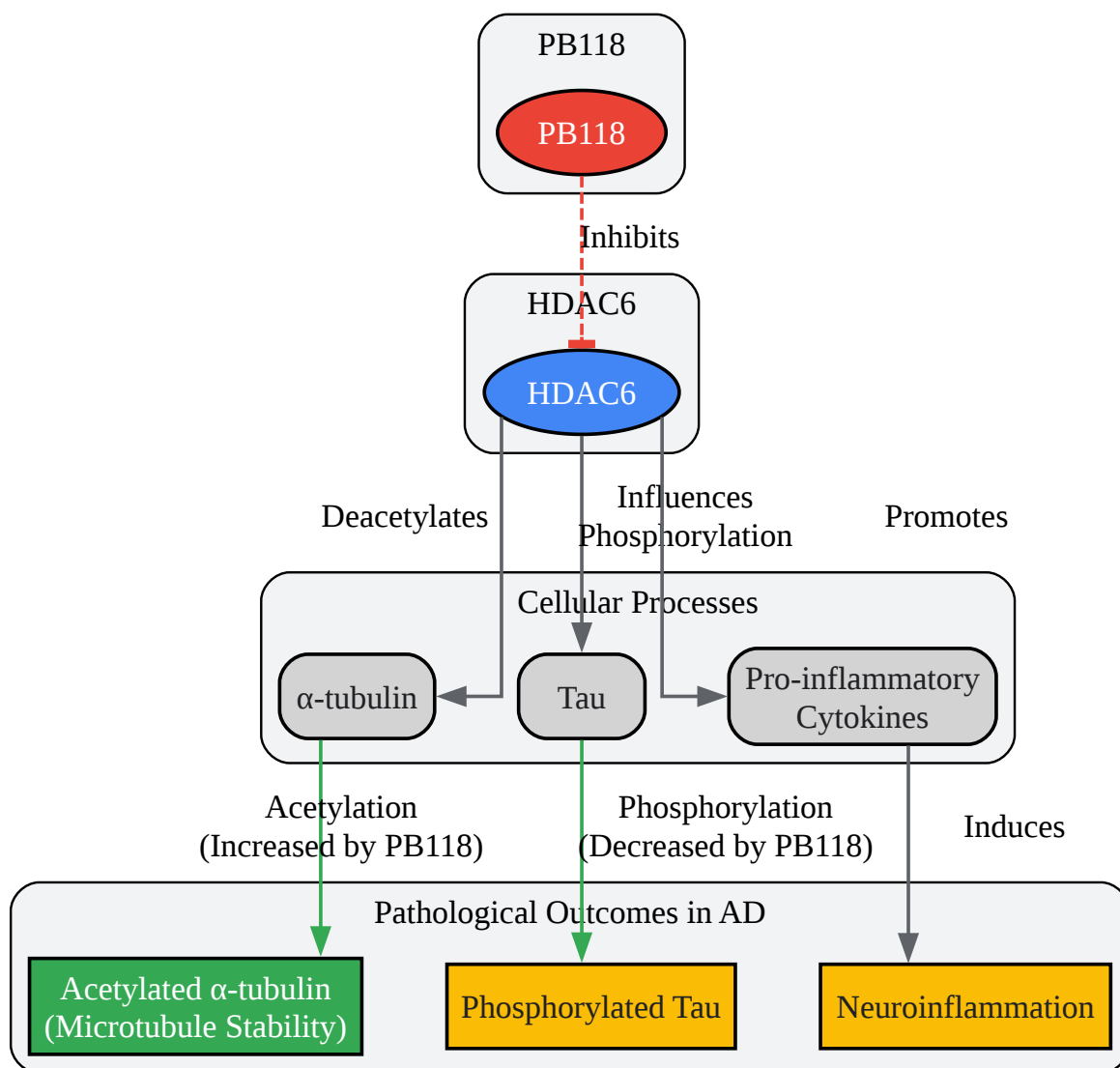
The mechanism of action of **PB118** in the context of Alzheimer's disease is multi-faceted, stemming from the specific inhibition of HDAC6's enzymatic activity. HDAC6 is a cytoplasmic enzyme with key roles in protein quality control, microtubule dynamics, and inflammatory responses.

Key Signaling Pathways Affected by **PB118**

- 1. Enhancement of Microtubule Stability:** A primary substrate of HDAC6 is α -tubulin. By inhibiting HDAC6, **PB118** increases the acetylation of α -tubulin, which leads to the stabilization of microtubules. This is particularly relevant in neurodegenerative diseases where microtubule destabilization is a known pathological feature.
- 2. Modulation of Neuroinflammation:** **PB118** has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as IL-6, IL-12p70, and CXCL1, which are implicated in the neuroinflammatory processes of Alzheimer's disease.[2]

3. Reduction of Tau Pathology: The inhibition of HDAC6 by **PB118** has been observed to significantly reduce the levels of phosphorylated tau (p-tau), a hallmark of Alzheimer's disease. [2]

Signaling Pathway Diagram



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Caption: The inhibitory effect of **PB118** on HDAC6 and its downstream consequences.

Conclusion

PB118 is a promising new HDAC6 inhibitor with significant potential for the treatment of Alzheimer's disease. Its potent and selective inhibition of HDAC6 leads to a cascade of beneficial downstream effects, including the stabilization of microtubules, reduction of neuroinflammation, and decreased tau pathology. The synthetic route to **PB118** is well-defined, allowing for its preparation and further investigation by the scientific community. This technical guide provides a foundational understanding of the chemical and biological properties of **PB118**, which should facilitate future research and development efforts.

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References

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